molecular formula C11H10N2O3S B11865411 (E)-N'-(furan-2-ylmethylene)benzenesulfonohydrazide

(E)-N'-(furan-2-ylmethylene)benzenesulfonohydrazide

Cat. No.: B11865411
M. Wt: 250.28 g/mol
InChI Key: MJQQBZCBBYFJSK-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N’-(furan-2-ylmethylene)benzenesulfonohydrazide is an organic compound that features a furan ring and a benzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(furan-2-ylmethylene)benzenesulfonohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(furan-2-ylmethylene)benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for reflux and purification processes.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(furan-2-ylmethylene)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The sulfonohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted sulfonohydrazides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N’-(furan-2-ylmethylene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The furan ring and sulfonohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of (E)-N’-(furan-2-ylmethylene)benzenesulfonohydrazide.

    Benzenesulfonohydrazide: Another precursor used in the synthesis.

    Other furan derivatives: Compounds with similar furan rings but different substituents.

Uniqueness

(E)-N’-(furan-2-ylmethylene)benzenesulfonohydrazide is unique due to the combination of the furan ring and the benzenesulfonohydrazide moiety, which imparts specific chemical and biological properties

Properties

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

N-[(Z)-furan-2-ylmethylideneamino]benzenesulfonamide

InChI

InChI=1S/C11H10N2O3S/c14-17(15,11-6-2-1-3-7-11)13-12-9-10-5-4-8-16-10/h1-9,13H/b12-9-

InChI Key

MJQQBZCBBYFJSK-XFXZXTDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.